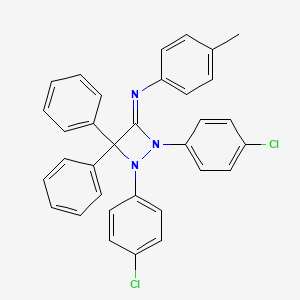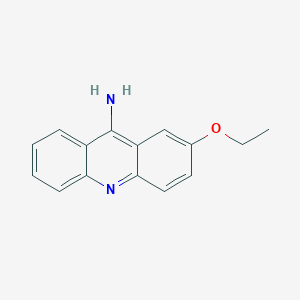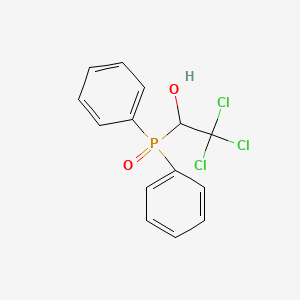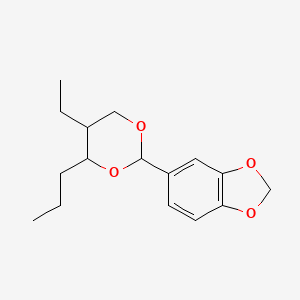
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is an organic compound characterized by a benzodioxole ring fused with a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Coupling of the Rings: The final step involves coupling the benzodioxole and dioxane rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole,5-(1-propenyl)-: Known for its use in fragrance and flavor industries.
1,3-Benzodioxole,5-propyl-: Used in the synthesis of various organic compounds.
Uniqueness
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is unique due to its combined benzodioxole and dioxane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications that require these combined features.
特性
CAS番号 |
5434-11-7 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C16H22O4/c1-3-5-13-11(4-2)9-17-16(20-13)12-6-7-14-15(8-12)19-10-18-14/h6-8,11,13,16H,3-5,9-10H2,1-2H3 |
InChIキー |
UKWMCOIACMBUOZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COC(O1)C2=CC3=C(C=C2)OCO3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)


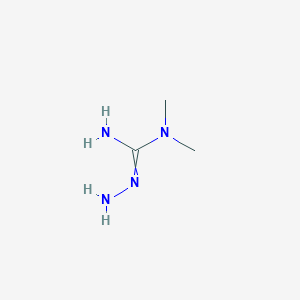



![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
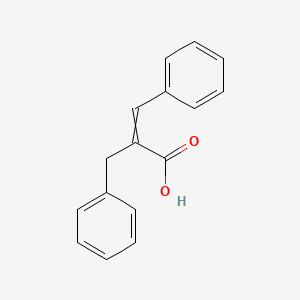
![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
